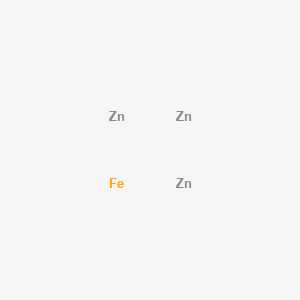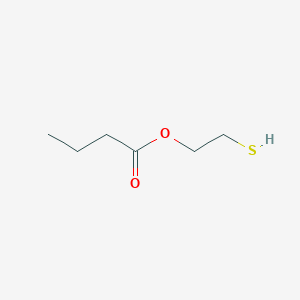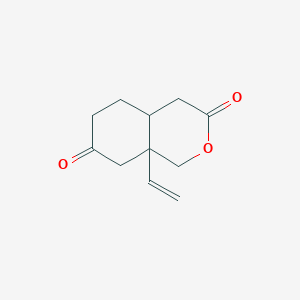
8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione is a complex organic compound with a unique structure that includes an ethenyl group and a hexahydroisochromene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione typically involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more saturated compound .
Applications De Recherche Scientifique
8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2H-2,4a-Methanonaphthalen-8(5H)-one
- Phenanthrene derivatives
Uniqueness
What sets 8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione apart is its unique combination of an ethenyl group and a hexahydroisochromene core, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
59711-44-3 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
8a-ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione |
InChI |
InChI=1S/C11H14O3/c1-2-11-6-9(12)4-3-8(11)5-10(13)14-7-11/h2,8H,1,3-7H2 |
Clé InChI |
OVBVDCISRFZNKZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC12CC(=O)CCC1CC(=O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


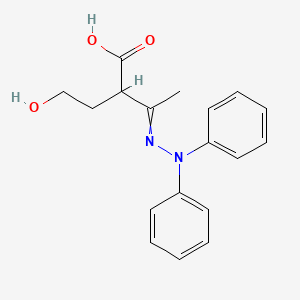
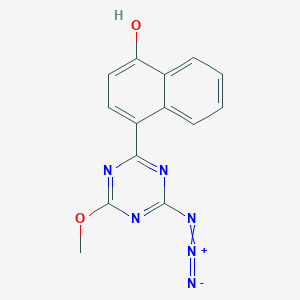
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)

![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
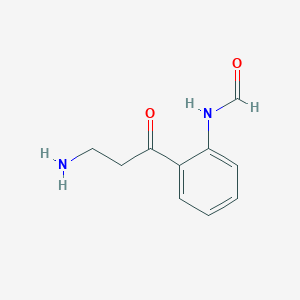
![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)
